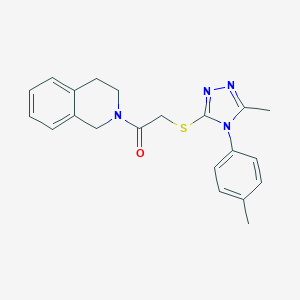![molecular formula C21H25ClN2O4S B427036 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide](/img/structure/B427036.png)
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide is a complex organic compound with a unique structure that includes an azepane ring, a benzyl group, and a chlorobenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(2-(1-azepanyl)ethoxy)benzyl chloride, which is then reacted with N-benzyl-3-chlorobenzenesulfonamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in azides or nitriles .
科学的研究の応用
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide
- 4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-fluorobenzenesulfonamide
Uniqueness
What sets 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C21H25ClN2O4S |
|---|---|
分子量 |
437g/mol |
IUPAC名 |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C21H25ClN2O4S/c22-19-14-18(29(26,27)23-15-17-8-4-3-5-9-17)10-11-20(19)28-16-21(25)24-12-6-1-2-7-13-24/h3-5,8-11,14,23H,1-2,6-7,12-13,15-16H2 |
InChIキー |
FAPHHDDGSQMRAS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)Cl |
正規SMILES |
C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426955.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B426958.png)
![N-(4-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426961.png)

![N-(4-methylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426963.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B426964.png)

![N-(3,4-dimethylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426968.png)
![N-(2-furylmethyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426969.png)
![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-cyano-2-fluorobenzoate](/img/structure/B426971.png)


![1-(4-isopropoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B426975.png)
![3-[4-(cyclohexylsulfamoyl)phenyl]-N-(3-methoxypropyl)propanamide](/img/structure/B426976.png)
